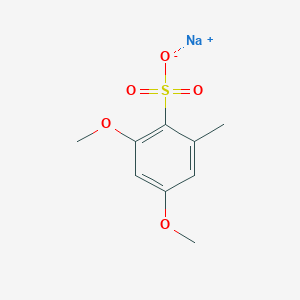

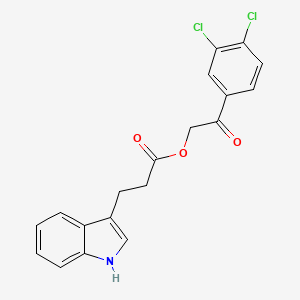

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as BMMC, is a chromene derivative that has been studied for its potential as a therapeutic agent for various diseases. BMMC has been studied for its potential to act as an anti-inflammatory, antioxidant, and anti-cancer agent. BMMC has also been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. BMMC has been studied for its potential to act as a neuroprotective agent, as well as for its potential to act as a potential treatment for cardiac arrhythmias. Furthermore, BMMC has been studied for its potential to act as an anti-diabetic agent, as well as for its potential to act as an anti-fungal agent.

Aplicaciones Científicas De Investigación

Antifungal Activity:

This compound has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound exhibited promising antifungal activity against various human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest its potential as a scaffold for designing antifungal drugs.

Chalcone Derivatives:

Chalcones play a crucial role in pharmaceutical and medicinal chemistry. The compound’s chalcone derivatives have wide-ranging applications. For instance, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds have been synthesized and studied for their antimicrobial properties .

Thiazole Synthesis:

The compound has been used as a precursor for synthesizing 2-(4-methoxyphenyl)benzo[d]thiazole. This thiazole derivative has been investigated for its molecular structure and vibrational frequencies, providing insights into its potential applications .

Cytochrome P450 Enzyme Interaction:

In silico molecular docking studies revealed that derivatives of this compound (e.g., 6c, 6f, and 6i) exhibit good binding at the active site of Candida albicans cytochrome P450 enzyme lanosterol 14α-demethylase. This interaction suggests a possible mechanism of action related to antifungal activity .

Privileged Scaffold for Drug Design:

Given its antifungal potential and favorable binding interactions, this compound could serve as a privileged scaffold for designing potent antifungal drugs. Further optimization and exploration are warranted.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied for their antimicrobial activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Related compounds have been found to inhibit the germination of certain seeds , suggesting that they may affect pathways related to cell growth and division.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that they may have a similar effect.

Propiedades

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-26-18-10-8-17(9-11-18)21-14-20(25)24-22(27-2)12-19(13-23(24)29-21)28-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAZBIYSXXHPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)

![2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2511577.png)

![3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2511581.png)

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)